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Compound of Interest

Compound Name: 5-Chloro-2,3-dimethoxypyridine

CAS No.: 284040-73-9

Cat. No.: B1592487 Get Quote

Executive Summary & Strategic Value
5-Chloro-2,3-dimethoxypyridine (CAS: 284040-73-9) has emerged as a high-value

pharmacophore in the design of next-generation agrochemicals, specifically Acetolactate

Synthase (ALS) inhibiting herbicides and neonicotinoid insecticides.[1]

Unlike the ubiquitous 2-chloro-pyridines, this scaffold offers a unique electronic profile. The

electron-donating methoxy groups at positions 2 and 3 counteract the electron-withdrawing

chlorine at position 5, creating a "push-pull" electronic system.[1] This enhances the metabolic

stability of the pyridine ring against oxidative degradation in plants (selectivity) while

maintaining potency against target enzymes.

Key Applications
Sulfonylurea Herbicides: Precursor for the pyridine-sulfonamide "head" groups.

Biaryl Scaffolds: A robust partner for Suzuki-Miyaura coupling to synthesize lipophilic biaryl

ethers.[1]

Pyridone Tautomers: Selective demethylation yields 3-methoxy-2-pyridones, a motif found in

novel fungicides.[1]
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Chemical Profile & Handling
Property Specification Critical Note

CAS Number 284040-73-9

Verify batch identity; isomers

(e.g., 2-chloro-4,5-dimethoxy)

are common impurities.[1]

Molecular Weight 173.59 g/mol --

Appearance White to off-white solid
Hygroscopic; store under inert

atmosphere.[1]

LogP ~2.1 (Predicted)

High lipophilicity aids cuticular

penetration in foliar

applications.

Reactivity C5-Cl (Aryl Halide)

Requires Pd-catalysis for

substitution; resistant to SnAr.

[1]

Application I: Synthesis of Pyridine-Sulfonamide
Intermediates
Context: The sulfonamide moiety is the "warhead" of sulfonylurea herbicides (e.g., Rimsulfuron

analogs). Converting the 5-chloro group to a sulfonamide is a critical synthetic bottleneck.[1]

Mechanism & Rationale
Direct nucleophilic displacement of the C5-chlorine is energetically unfavorable due to the

electron-rich nature of the ring (deactivated by methoxy groups).[1] Therefore, a Palladium-

catalyzed mercapto-coupling followed by oxidation is the preferred route over varying lithiation

strategies which may cause demethoxylation.[1]

Detailed Protocol: C5-Sulfonylation
Objective: Convert 5-Chloro-2,3-dimethoxypyridine to 5-Sulfonamido-2,3-dimethoxypyridine.

Reagents:
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Substrate: 5-Chloro-2,3-dimethoxypyridine (1.0 eq)[1]

Catalyst: Pd(OAc)₂ (2 mol%) / Xantphos (3 mol%)[1]

Nucleophile: Benzyl mercaptan (1.1 eq)[1]

Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]

Solvent: 1,4-Dioxane (Anhydrous)[1]

Oxidant: 30% H₂O₂ / Acetic Acid[1]

Step-by-Step Workflow:

Catalyst Pre-activation: In a glovebox, mix Pd(OAc)₂ and Xantphos in dioxane. Stir for 10

min to form the active Pd(0) species.

Coupling Reaction:

Add the substrate and DIPEA to the catalyst mixture.

Add benzyl mercaptan dropwise.

Heat to 100°C for 12 hours. (Monitor via HPLC; disappearance of aryl chloride).

Checkpoint: The intermediate is the 5-benzylthio-ether.[1]

Oxidative Chlorination (One-Pot):

Cool mixture to 0°C.

Add acetic acid followed by slow addition of N-chlorosuccinimide (NCS, 3.5 eq) and water.

Stir vigorously for 1 hour to generate the sulfonyl chloride in situ.

Amidation:

Quench excess oxidant with sodium bisulfite.
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Add excess aqueous ammonia (NH₄OH) or substituted amine at 0°C.

Stir for 2 hours at room temperature.

Purification: Acidify to pH 4 to precipitate the sulfonamide. Recrystallize from Ethanol/Water.

Application II: Suzuki-Miyaura Coupling for Biaryl
Ethers
Context: Many modern herbicides require a lipophilic tail connected to a heterocycle.[1] The 5-

position is ideal for extending the carbon skeleton.[1]

Diagram: Divergent Synthesis Pathway
The following logic flow illustrates how to select the catalyst system based on the coupling

partner.

Start: 5-Chloro-2,3-dimethoxypyridine

Target Moiety?

Route A: Aryl Boronic Acid
(Biaryl formation)

 Aromatic

Route B: Alkyl Borane
(Chain extension)

 Aliphatic

Ligand: SPhos or XPhos
Base: K3PO4

Solvent: Toluene/H2O

Ligand: Pd(dppf)Cl2
Base: Cs2CO3
Solvent: THF

Product: 5-Aryl-2,3-dimethoxypyridine
(High Yield) Product: 5-Alkyl-2,3-dimethoxypyridine
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Caption: Decision matrix for Pd-catalyzed functionalization of the C5-Chloro position.

Protocol: High-Yield Arylation
Critical Insight: The electron-rich nature of the dimethoxy ring makes oxidative addition of the

C5-Cl difficult.[1] Standard PPh₃ ligands often fail. Buchwald biaryl phosphine ligands (SPhos,

XPhos) are mandatory for yields >80%.

Charge: 5-Chloro-2,3-dimethoxypyridine (1 mmol), Aryl Boronic Acid (1.5 mmol), K₃PO₄ (3

mmol).

Catalyst: Pd₂(dba)₃ (1 mol%) + SPhos (2 mol%).

Solvent: Toluene:Water (10:1). The biphasic system is crucial for solubilizing the inorganic

base.

Conditions: 100°C, 4 hours, Argon atmosphere.

Workup: Filter through Celite. Evaporate toluene. Flash chromatography (Hexane:EtOAc).

Application III: Regioselective Demethylation
Context: Converting the 2-methoxy group to a carbonyl (pyridone) creates a hydrogen-bond

donor/acceptor motif essential for binding to specific enzyme pockets (e.g., in fungicides).[1]

Protocol: Selective C2-Demethylation
The 2-methoxy group is more labile than the 3-methoxy group due to the influence of the ring

nitrogen (formation of the stable amide-like tautomer).[1]

Reagents:

TMSI (Trimethylsilyl iodide) generated in situ from TMSCl + NaI.

Steps:

Dissolve 5-Chloro-2,3-dimethoxypyridine in anhydrous Acetonitrile.
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Add NaI (1.5 eq) followed by TMSCl (1.5 eq) dropwise.

Heat to reflux (82°C) for 4 hours.

Quench: Add MeOH to cleave the silyl ether intermediate.

Result: Exclusive formation of 5-chloro-3-methoxy-2(1H)-pyridone.

Note: Using HBr/AcOH is too harsh and will demethylate both positions.

Analytical Data Summary
Compound Stage

1H NMR Characteristic
Signals (CDCl3)

Mass Spec (ESI+)

Starting Material
δ 7.8 (d, 1H, H6), 7.2 (d, 1H,

H4), 4.0 (s, 3H), 3.9 (s, 3H)
[M+H]+ 174.0

5-Aryl Product

δ 8.1 (d, 1H, H6), New

aromatic protons, 4.0/3.9 OMe

intact

[M+H]+ varies

2-Pyridone
δ 12.1 (br s, NH), Loss of one

OMe singlet (usually δ 3.[1]9)
[M+H]+ 160.0
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Demethylation Protocols

Disclaimer: All protocols must be performed in a fume hood by trained personnel.[1] 5-Chloro-
2,3-dimethoxypyridine is a skin irritant and potential aquatic toxin.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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